molecular formula C10H16N2O B15256485 3-Amino-2-methyl-1-(3-methylpyridin-4-yl)propan-1-ol

3-Amino-2-methyl-1-(3-methylpyridin-4-yl)propan-1-ol

Cat. No.: B15256485
M. Wt: 180.25 g/mol
InChI Key: RTEWWHNUQZAFJP-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-1-(3-methylpyridin-4-yl)propan-1-ol is an organic compound with the molecular formula C10H16N2O. It is a derivative of pyridine and contains both an amino group and a hydroxyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-1-(3-methylpyridin-4-yl)propan-1-ol typically involves the reaction of 3-methylpyridine with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the alkylation of 3-methylpyridine followed by amination and reduction steps.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(3-methylpyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-Amino-2-methyl-1-(3-methylpyridin-4-yl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(3-methylpyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methylpropan-1-ol: A similar compound with a different substitution pattern on the pyridine ring.

    1-Amino-3-(3-methyl-piperidin-1-yl)-propan-2-ol: Another compound with a similar structure but different functional groups.

Uniqueness

3-Amino-2-methyl-1-(3-methylpyridin-4-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of both amino and hydroxyl groups. This combination of functional groups makes it particularly versatile in various chemical reactions and applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-amino-2-methyl-1-(3-methylpyridin-4-yl)propan-1-ol

InChI

InChI=1S/C10H16N2O/c1-7(5-11)10(13)9-3-4-12-6-8(9)2/h3-4,6-7,10,13H,5,11H2,1-2H3

InChI Key

RTEWWHNUQZAFJP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C(C(C)CN)O

Origin of Product

United States

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